molecular formula C31H33NO8 B11044115 N-[2-(3,4-diethoxyphenyl)ethyl]-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide

N-[2-(3,4-diethoxyphenyl)ethyl]-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide

Cat. No.: B11044115
M. Wt: 547.6 g/mol
InChI Key: AJROATFWUZFZJT-UHFFFAOYSA-N
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Description

N-[2-(3,4-diethoxyphenyl)ethyl]-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including hydroxyl, methoxy, and chromenone moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide typically involves multi-step organic reactions. One common approach includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-diethoxybenzaldehyde, 3-hydroxy-4-methoxybenzaldehyde, and 4-hydroxycoumarin.

    Formation of Intermediate: The first step involves the condensation of 3,4-diethoxybenzaldehyde with 3-hydroxy-4-methoxybenzaldehyde in the presence of a base to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with 4-hydroxycoumarin under acidic conditions to form the chromenone core.

    Amidation: Finally, the chromenone intermediate is reacted with an appropriate amine to form the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Catalyst Selection: Using specific catalysts to improve reaction efficiency.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions.

    Purification: Employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-diethoxyphenyl)ethyl]-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The chromenone moiety can be reduced to form dihydro derivatives.

    Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions involving nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Antioxidant Activity: Exhibits antioxidant properties, useful in biological studies.

Medicine

    Drug Development: Potential lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Investigated for anti-inflammatory and anticancer properties.

Industry

    Material Science: Used in the development of advanced materials with specific properties.

    Chemical Sensors: Component in the design of chemical sensors for detecting various analytes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and methoxy groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chromenone moiety can interact with cellular pathways, modulating biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide
  • N-[2-(3,4-diethoxyphenyl)ethyl]-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)butanamide

Uniqueness

N-[2-(3,4-diethoxyphenyl)ethyl]-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse applications in various scientific fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C31H33NO8

Molecular Weight

547.6 g/mol

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxochromen-3-yl)propanamide

InChI

InChI=1S/C31H33NO8/c1-4-38-26-12-10-19(16-27(26)39-5-2)14-15-32-28(34)18-22(20-11-13-25(37-3)23(33)17-20)29-30(35)21-8-6-7-9-24(21)40-31(29)36/h6-13,16-17,22,33,35H,4-5,14-15,18H2,1-3H3,(H,32,34)

InChI Key

AJROATFWUZFZJT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)CC(C2=CC(=C(C=C2)OC)O)C3=C(C4=CC=CC=C4OC3=O)O)OCC

Origin of Product

United States

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